2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenolic structure with a methoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Synthesis of 1-methyl-1H-1,2,4-triazole-5-amine: This intermediate is prepared through the reaction of hydrazine with formamide, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory agent by inhibiting IL-6 expression.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and pesticides.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways, such as IL-6.
Pathways Involved: It modulates the expression of inflammatory cytokines and activates cellular pathways that reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the triazole ring.
1-Methyl-1H-1,2,4-triazole-5-amine: Contains the triazole ring but lacks the phenolic structure.
Uniqueness
2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of a phenolic group with a triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methoxy-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H11N3O2/c1-6-11-10(13-12-6)7-3-4-8(14)9(5-7)15-2/h3-5,14H,1-2H3,(H,11,12,13) |
InChI Key |
VVOWHBFJJXHCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.